molecular formula C24H22N2O5 B343012 N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B343012
M. Wt: 418.4 g/mol
InChI Key: FQCQGFBJQYSZQH-UHFFFAOYSA-N
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Description

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a benzooxazole ring, which is a fused bicyclic ring system containing both benzene and oxazole rings, and a trimethoxybenzene moiety, which is a benzene ring substituted with three methoxy groups.

Properties

Molecular Formula

C24H22N2O5

Molecular Weight

418.4 g/mol

IUPAC Name

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C24H22N2O5/c1-14-9-10-15(24-26-17-7-5-6-8-19(17)31-24)11-18(14)25-23(27)16-12-20(28-2)22(30-4)21(13-16)29-3/h5-13H,1-4H3,(H,25,27)

InChI Key

FQCQGFBJQYSZQH-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Benzooxazole Ring: This can be achieved through the cyclization of an ortho-aminophenol with a carboxylic acid derivative under acidic or basic conditions.

    Substitution Reactions:

    Coupling Reaction: The final step involves coupling the benzooxazole derivative with 3,4,5-trimethoxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction of the benzooxazole ring can yield dihydrobenzooxazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydrobenzooxazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

    Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.

Medicine

    Therapeutic Agents: Investigated for potential therapeutic applications, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry

    Material Science: Used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzooxazole ring can intercalate with DNA, while the trimethoxybenzene moiety can interact with hydrophobic pockets in proteins, leading to inhibition or modulation of biological activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Benzoxazolyl)-2-methylbenzamide: Similar structure but lacks the trimethoxybenzene moiety.

    3,4,5-Trimethoxybenzamide: Lacks the benzooxazole ring.

    2-Methyl-5-nitrobenzooxazole: Contains a nitro group instead of the benzamide moiety.

Uniqueness

N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,4,5-trimethoxybenzamide is unique due to the combination of the benzooxazole ring and the trimethoxybenzene moiety, which may confer distinct biological and chemical properties, such as enhanced binding affinity to biological targets and increased stability.

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